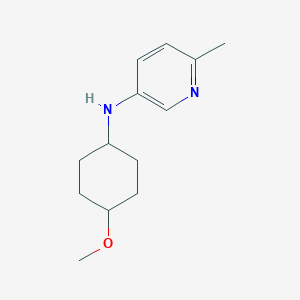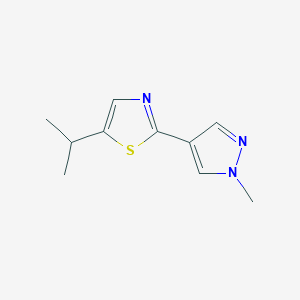![molecular formula C12H14ClNO3 B6631523 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631523.png)
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as N-(3-chlorobenzoyl)-N-(2-methylbutyl)-glycine. This compound has been widely studied for its potential therapeutic applications, particularly for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory process, and their inhibition by 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid is believed to be responsible for its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid are mainly related to its anti-inflammatory and analgesic properties. It has been found to reduce the production of prostaglandins, which are known to play a key role in the inflammatory process. This reduction in prostaglandin production results in a decrease in inflammation and pain. Additionally, 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid has been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory and painful conditions. Additionally, its ability to inhibit the growth of cancer cells in vitro makes it a potential candidate for the treatment of cancer. However, one of the limitations of using 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the research on 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid. One potential direction is the further study of its anti-inflammatory and analgesic properties, particularly in the treatment of various inflammatory and painful conditions. Another potential direction is the further study of its potential use in the treatment of cancer, particularly in combination with other anticancer drugs. Additionally, the development of new synthetic methods for the production of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid may lead to the discovery of new analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid involves several steps. The first step involves the reaction between 3-chlorobenzoyl chloride and N-(2-methylbutyl)glycine to form the intermediate product, N-(3-chlorobenzoyl)-N-(2-methylbutyl)glycine methyl ester. This intermediate product is then hydrolyzed with sodium hydroxide to form the final product, 3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid.
Scientific Research Applications
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory and painful conditions. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(12(16)17)8(2)14-11(15)9-4-3-5-10(13)6-9/h3-8H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQOXIBCDHRYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzoyl)amino]-2-methylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)


![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)



![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631521.png)
